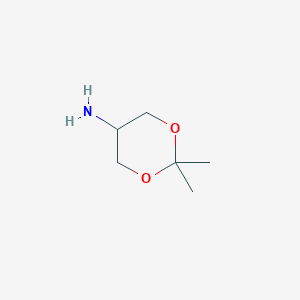
2,2-Dimethyl-1,3-dioxan-5-amine
Cat. No. B1354329
Key on ui cas rn:
40137-24-4
M. Wt: 131.17 g/mol
InChI Key: ADLFBRNPQMLXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06281221B1
Procedure details


6.1 g (47 mmol) of 2,2-dimethyl-1,3-dioxan-5-one (D. Enders, B. Bockstiegel, Synthesis 1989, 493, incorporated herein by reference) were subjected to reductive amination in 50 ml of ammonia—saturated methanol in an autoclave at 50° C. under a hydrogen pressure of 100 bar, using Raney nickel as the catalyst. After the catalyst had been filtered off and the filtrate concentrated, 4.8 g of a brown oil were obtained, this being further reacted without purification.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[O:7][CH2:6][C:5](=O)[CH2:4][O:3]1.[NH3:10]>[Ni]>[CH3:1][C:2]1([CH3:9])[O:7][CH2:6][CH:5]([NH2:10])[CH2:4][O:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OCC(CO1)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Bockstiegel, Synthesis 1989, 493
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After the catalyst had been filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OCC(CO1)N)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
